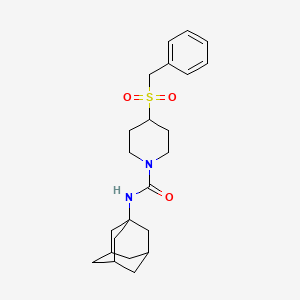

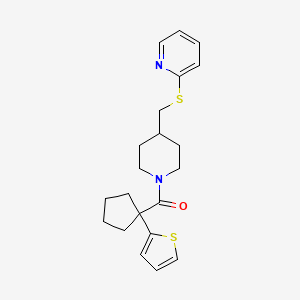

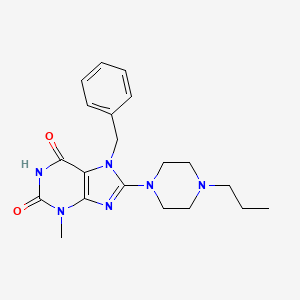

![molecular formula C24H29N3O2 B2495191 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 849033-31-4](/img/structure/B2495191.png)

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Spirocyclic compounds, similar to the one mentioned, are synthesized through multi-step chemical reactions that often involve the formation of heterocycles through condensation, cyclization, and spiro-formation steps. Techniques such as three-component condensation have been used for the synthesis of related compounds, highlighting the complexity and precision required in the synthesis of such molecules (Shestopalov et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines and Related Compounds

The synthesis of 1,2-oxazines and benzoxazines involves dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of acyl nitrosopentenones. This method underscores the importance of oxazinium salts as electrophiles and discusses the synthetic utilities of these compounds as chiral synthons and intermediates in various reactions (Sainsbury, 1991).

Quinoxaline and Its Analogs

Quinoxalines, including benzopyrazines, display a wide range of applications from dyes to pharmaceuticals. They exhibit antitumoral properties and can be synthesized by condensing ortho-diamines with diketones. The review highlights their synthesis, properties, and applications, showing the versatility of quinoxaline derivatives in scientific research (Aastha Pareek and Dharma Kishor, 2015).

Biological Activities

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various heterocyclic scaffolds such as pyridines, piperidines, and others, underlines their significance in treating type 2 diabetes mellitus. This class of compounds inhibits the degradation of incretin hormones, illustrating the potential of heterocyclic compounds in medicinal chemistry (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Synthetic Utilities of o-Phenylenediamines

The review on the synthetic methodologies for constructing benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines showcases the broad applicability of these heterocyclic cores in developing compounds with potential biological activities (M. Ibrahim, 2011).

properties

IUPAC Name |

1'-ethyl-7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-26-14-12-24(13-15-26)27-21(19-6-5-7-22(28-3)23(19)29-24)16-20(25-27)18-10-8-17(2)9-11-18/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSBZBJMZZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

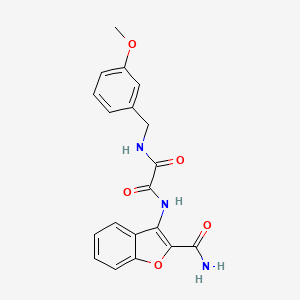

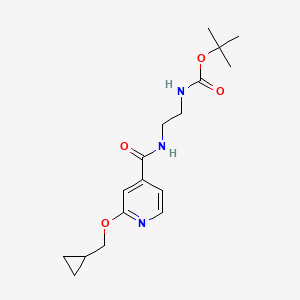

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

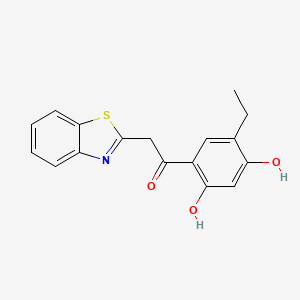

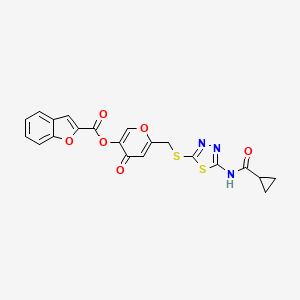

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

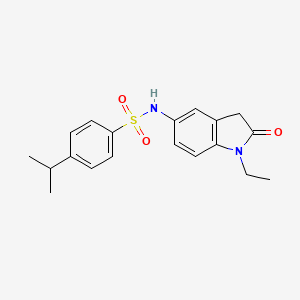

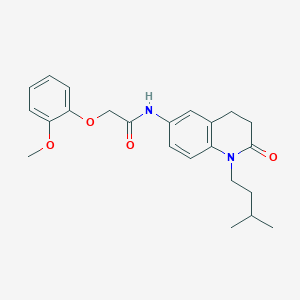

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)